2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione is a compound that belongs to the class of indanedione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization
Preparation Methods
The synthesis of 2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione typically involves a multi-step process. One common method starts with the preparation of 2-ethynylbenzaldehyde, which undergoes a Cu-catalyzed intramolecular annulation reaction to form 3-hydroxy-2,3-dihydro-1H-inden-1-one. This intermediate is then oxidized using Jones’ reagent to yield the desired indene-1,3-dione derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell survival and proliferation . The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione can be compared with other indanedione derivatives such as:
Properties
IUPAC Name |
2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S/c17-13(8-7-10-4-3-9-20-10)14-15(18)11-5-1-2-6-12(11)16(14)19/h1-9,14H/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYMSALUPHICCK-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)/C=C/C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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